3-(4-氧代哌啶-1-羰基)苯硼酸

描述

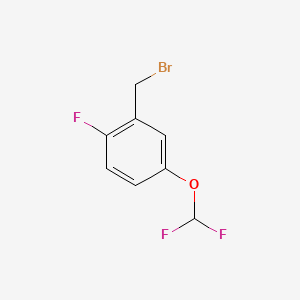

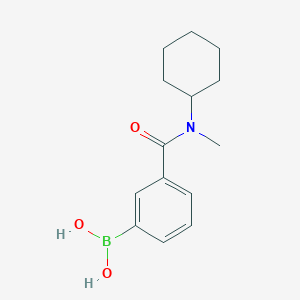

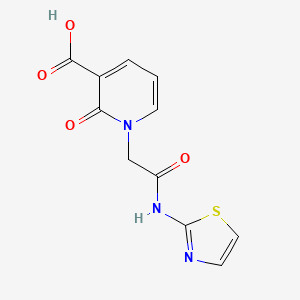

“3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is a chemical compound with the molecular formula C12H14BNO4 and a molecular weight of 247.1 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is 1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2 . The SMILES representation is B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O .Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is 247.1 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 469.8±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has a molar refractivity of 63.0±0.4 cm3, a polar surface area of 61 Å2, and a polarizability of 25.0±0.5 10-24 cm3 .作用机制

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. This property makes them useful in the field of medicinal chemistry for drug design .

Piperidines

Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. Piperidines are widely used in the synthesis of pharmaceuticals and other organic compounds. They are known to exhibit a wide range of biological activities, including acting on the central nervous system .

Carbonyl Group

The carbonyl group (C=O) is a super functional group in organic chemistry. Compounds carrying a carbonyl group often have significant biological activity. They can interact with various enzymes and receptors in biological systems via hydrogen bonding .

实验室实验的优点和局限性

One of the main advantages of using 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in lab experiments is its ability to selectively inhibit proteasome activity. This selectivity can reduce the risk of off-target effects and increase the specificity of the compound. However, the compound also has some limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.

未来方向

There are several future directions for the research and development of 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. These include the optimization of the compound's structure to improve its potency and selectivity, the evaluation of its efficacy in preclinical and clinical trials, and the exploration of its potential use in combination with other therapeutic agents. Additionally, further research is needed to better understand the compound's mechanism of action and its potential use in the treatment of other diseases beyond cancer.

科学研究应用

蛋白质组学研究

这种化合物应用于蛋白质组学,蛋白质组学是对蛋白质、其结构和功能进行大规模研究的学科。 硼酸部分可以与某些氨基酸侧链相互作用,使其在复杂生物样品中分离和表征特定肽或蛋白质方面具有价值 .

药物发现

在药物发现领域,该化合物的结构有利于与各种生物分子形成稳定的复合物。 这一特性被用于开发新药,特别是在通过高通量筛选方法识别潜在药物候选物方面 .

材料科学

材料科学: 应用包括开发新型聚合物。 硼酸基团可以与二醇形成可逆的共价键,这有利于创建能够在损坏后自我修复的自修复材料 .

化学合成

该化合物在化学合成中作为通用的构建模块。 它可用于将苯硼酸基团引入较大的分子中,这是合成各种有机化合物(包括复杂的天然产物和潜在治疗剂)的关键步骤 .

分析化学

在分析化学中,该化合物用作检测和定量糖类、糖蛋白和其他多元醇的试剂。 硼酸部分与这些化合物形成复合物,然后可以使用不同的分析技术进行测量 .

色谱法

对于色谱法(一种分离混合物的技术),该化合物可以连接到色谱树脂上。 它充当含有顺式二醇的分子(例如核苷酸和糖类)的亲和配体,从而有助于它们的纯化 .

传感器开发

该化合物与二醇和类似结构形成复合物的能力也用于化学传感器的开发。 这些传感器可以实时检测和测量各种生物和化学物质的浓度 .

治疗应用

最后,在治疗应用中,正在探索该化合物的结构特征以用于靶向药物递送系统。 它与某些生物分子结合的能力可能被用于将治疗剂引导至体内的特定部位 .

属性

IUPAC Name |

[3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSICDGBVQTFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661237 | |

| Record name | [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850567-32-7 | |

| Record name | [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)